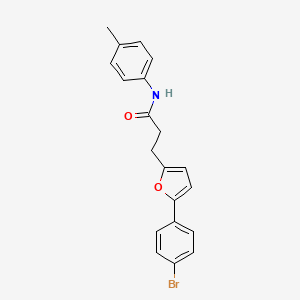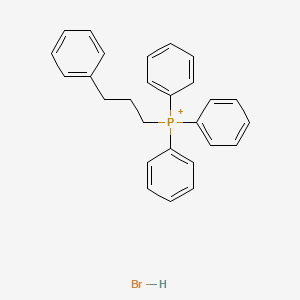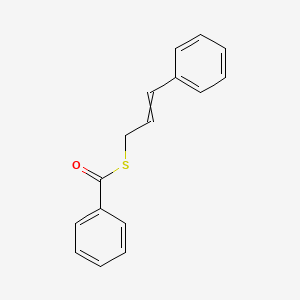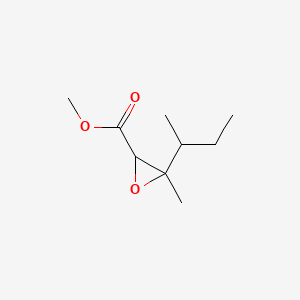
1-Cyclohexyl-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-ethylurea is an organic compound with the molecular formula C9H18N2O and a molecular weight of 170.257 g/mol It is a derivative of urea, featuring a cyclohexyl group and an ethyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
1-Cyclohexyl-3-ethylurea can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows:
[ \text{Cyclohexylamine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or cyclohexyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-ethylurea involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-ethylurea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-Cyclohexyl-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1,3-Dicyclohexylurea: Features two cyclohexyl groups attached to the urea moiety.
The uniqueness of this compound lies in its specific combination of cyclohexyl and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
36102-06-4 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-cyclohexyl-3-ethylurea |
InChI |
InChI=1S/C9H18N2O/c1-2-10-9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
BBUVNFZPAAVCSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)


![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)



